molecular formula C22H25N5O5S B2411839 ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 953956-16-6

ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2411839
CAS No.: 953956-16-6
M. Wt: 471.53
InChI Key: HVYLNUYULOREKL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3SC_{25}H_{30}N_4O_3S, indicating a complex structure that includes a piperazine ring and thiazole moiety. Its structural complexity suggests multiple potential interactions within biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown efficacy against various bacterial strains, suggesting that this compound may share similar mechanisms of action, potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structural motifs can inhibit inflammatory responses. For example, the presence of the methoxyphenyl group is associated with enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound could be a candidate for treating inflammatory diseases.

Cytotoxicity and Cancer Research

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.

Case Studies

A notable case study involved a series of thiazole derivatives tested for their antimicrobial activity against resistant strains of E. coli and Staphylococcus aureus. Results indicated that certain modifications to the thiazole ring enhanced activity, providing insights into structure-activity relationships (SAR) relevant to this compound.

Compound Activity IC50 (µM) Target
Compound AAntimicrobial10Bacterial Cell Wall
Compound BAnti-inflammatory15IL-6 Inhibition
Compound CCytotoxic20Apoptosis Induction

Properties

IUPAC Name

ethyl 4-[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S/c1-4-32-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(33-14(2)23-19)18(24-27)15-5-7-16(31-3)8-6-15/h5-8H,4,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYLNUYULOREKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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